methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole-based heterocyclic compound characterized by a conjugated enamine system and a 2,4-dimethoxyphenyl substituent. The (4Z)-ethylidene configuration stabilizes the planar geometry of the pyrazole ring, while the methyl acetate group at the 3-position enhances its reactivity in nucleophilic substitutions. Structural studies of such compounds often employ crystallographic tools like SHELXL for refinement and ORTEP for visualization , ensuring precise stereochemical assignments.
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 2-[4-[N-(2,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H23N3O5/c1-14(23-17-11-10-16(28-2)12-19(17)29-3)21-18(13-20(26)30-4)24-25(22(21)27)15-8-6-5-7-9-15/h5-12,24H,13H2,1-4H3 |
InChI Key |
RIAGWSBWVNGCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=C(C=C1)OC)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxo derivatives, and reduced forms of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazolone core with several functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including the condensation of substituted anilines with aldehydes to form imine intermediates, which are then reacted with pyrazolone derivatives under controlled conditions .
Anticancer Properties
Research indicates that compounds containing the pyrazole framework exhibit notable anticancer activities. For instance, derivatives of pyrazoles have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate may similarly demonstrate cytotoxic effects against various cancer types.
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are well-documented. Studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . this compound could be evaluated for its radical scavenging activity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl).
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), making them candidates for treating inflammatory diseases . The specific mechanism of action for this compound in inflammation needs further exploration.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized various pyrazole derivatives and assessed their anticancer activities against colorectal cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis .
- Antioxidant Activity Assessment : Another research focused on the antioxidant properties of synthesized pyrazoles. The study demonstrated that some compounds showed better radical scavenging activity than standard antioxidants like ascorbic acid .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of pyrazole derivatives to various biological targets. These studies help elucidate potential mechanisms of action and guide further development .
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences and their implications:
Pharmacological and Physicochemical Properties
- Solubility : The morpholine-containing analog () likely has superior aqueous solubility compared to the target compound due to morpholine’s polarity . In contrast, the dimethoxyphenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility.
- Biological Activity: While highlights antimicrobial activity in 5-oxo-imidazole derivatives, the target compound’s bioactivity remains unverified.
Crystallographic and Analytical Tools
Structural validation of these compounds relies on tools like SHELXL for refining crystallographic data and ORTEP for visualizing anisotropic displacement parameters . These methods ensure accurate stereochemical assignments, critical for understanding reactivity and interactions.
Biological Activity
Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a pyrazole ring, a dimethoxyphenyl group, and an ester functional group. The synthesis typically involves multi-step organic reactions:
- Step 1: Condensation of 2,4-dimethoxyaniline with an aldehyde to form an imine.
- Step 2: Reaction with a fluorophenyl hydrazine derivative to form the pyrazole ring.
- Step 3: Esterification with methyl acetate under acidic conditions.
This synthetic pathway highlights the compound's complexity and potential for modification to enhance biological activity.
2.1 Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one investigation reported that derivatives similar to this compound showed promising results:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4a | HEPG2 | 399 |
| 4b | MCF | 580 |
| 4c | NUGC | 60 |
These findings suggest that modifications on the pyrazole structure can lead to enhanced selectivity and potency against specific cancer types .
2.2 Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research indicates that certain derivatives demonstrate activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For example, docking studies have shown potential binding interactions with prostaglandin reductase (PTGR2), suggesting a mechanism for anti-inflammatory effects .
Receptor Modulation: Some studies indicate that pyrazole derivatives may act as ligands for various receptors involved in metabolic regulation, such as PPARγ, which is crucial for glucose metabolism and adipocyte differentiation .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. Results indicated that the compound exhibited selective cytotoxicity towards liver and breast cancer cells compared to normal cells.
Case Study 2: Antimicrobial Testing
Another research project focused on testing the antimicrobial efficacy of the compound against various pathogens. Results demonstrated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a therapeutic agent in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
